molecular formula C18H16N2O4S B4931730 ethyl {(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetate

ethyl {(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetate

Cat. No.: B4931730
M. Wt: 356.4 g/mol
InChI Key: SYOPEAKMWROWBV-RVDMUPIBSA-N
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Description

Ethyl {(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidine ring, a pyrrole moiety, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetate typically involves the condensation of a thiazolidinone derivative with a pyrrole aldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The reaction conditions often require refluxing the mixture for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl {(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinones or pyrroles.

Scientific Research Applications

Ethyl {(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl {(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl {(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetate can be compared with other thiazolidinone derivatives and pyrrole-containing compounds. Similar compounds include:

  • Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
  • Ethyl 2-pyrrolecarboxylate
  • Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from those of similar compounds.

Properties

IUPAC Name

ethyl 2-[(5E)-2,4-dioxo-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-2-24-16(21)12-20-17(22)15(25-18(20)23)11-14-9-6-10-19(14)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOPEAKMWROWBV-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC=CN2C3=CC=CC=C3)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC=CN2C3=CC=CC=C3)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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